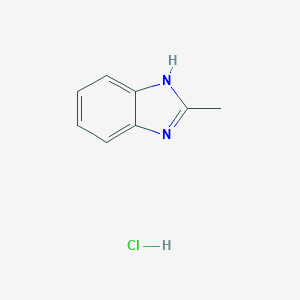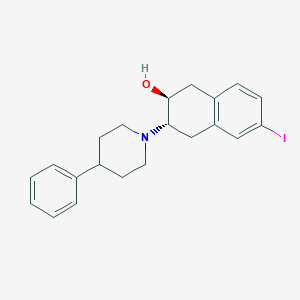
1,4-Diphenylphthalazine
Descripción general
Descripción
1,4-Diphenylphthalazine is a chemical compound with the molecular formula C20H14N2 . It has a molecular weight of 282.34 .
Molecular Structure Analysis
The molecular structure of 1,4-Diphenylphthalazine consists of a phthalazine core with two phenyl groups attached at the 1 and 4 positions . Further structural analysis would require more specific data or computational modeling .Physical And Chemical Properties Analysis
1,4-Diphenylphthalazine has a melting point of 192°C . Its boiling point is predicted to be 495.5±14.0°C, and its density is predicted to be 1.173±0.06 g/cm3 . The pKa is predicted to be 2.96±0.30 .Aplicaciones Científicas De Investigación
Chemical Reactivity and Derivatives Formation
- 1,4-Diphenylphthalazine demonstrates reactivity with alkali metals, leading to the formation of a monomeric dianion. It undergoes various chemical reactions, including protonation, acylation, and alkylation, yielding 1,2-dihydrophthalazine derivatives. Additionally, annulation of the phthalazine ring system has been achieved, indicating its potential in synthetic chemistry (Ş. Kaban, 1983).
Near-Infrared Emitting Cationic Iridium Complexes
- 1,4-Diphenylphthalazine-based ligands have been utilized in the synthesis of near-infrared-emitting cationic iridium complexes. These complexes exhibit a significant red shift to the NIR region and are proposed for use in NIR organic-light-emitting devices (OLEDs), highlighting their potential in optoelectronic applications (Li-Dong Xin et al., 2015).
Polymer Chemistry Applications
- In polymer chemistry, 1,4-Diphenylphthalazine is used in the synthesis of novel copoly(phenyl-s-triazine)s. These polymers, containing both diphenylfluorene and phthalazinone units, exhibit excellent thermal properties and solubility, indicating their potential in high-performance materials (Lishuai Zong et al., 2014).
Photoluminescent Materials Development
- Studies on homoleptic iridium complexes with 1,4-Diphenylphthalazine ligands indicate their potential as efficient green-emitting materials. These complexes are explored for their photoluminescent quantum efficiency, relevant in the development of photoluminescent materials (Lili Shi et al., 2011).
Dirhodium Complexes and Reactivity Studies
- Research involving dirhodium carbonyl complexes bridged by 1,4-bis((diphenylphosphino)methyl)phthalazine showcases the reactivity and potential applications of these complexes in coordination chemistry and catalysis (Takafumi Yamaguchi et al., 2010).
Synthesis of Novel Anticancer Agents
- 1,4-Diphenylphthalazine derivatives have been synthesized and evaluated for their antitumor activities, showcasing the compound's relevance in medicinal chemistry and drug development (Juan Li et al., 2006).
Propiedades
IUPAC Name |
1,4-diphenylphthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(22-21-19)16-11-5-2-6-12-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKESBMWUAJUZPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50484018 | |
| Record name | 1,4-Bis(phenyl)phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diphenylphthalazine | |
CAS RN |
10132-05-5 | |
| Record name | 1,4-Bis(phenyl)phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



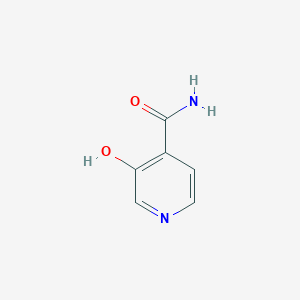
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]cyclohexa-2,4-diene-1-thione](/img/structure/B160977.png)
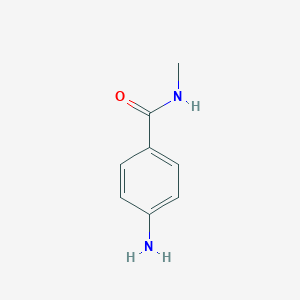

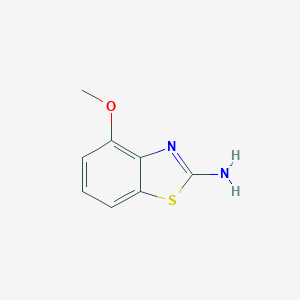

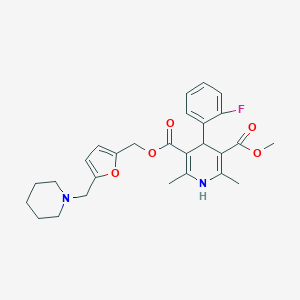
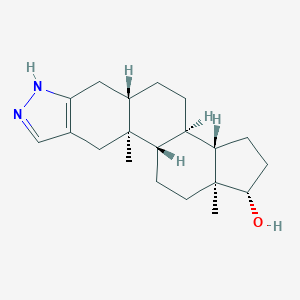

![N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B160991.png)
